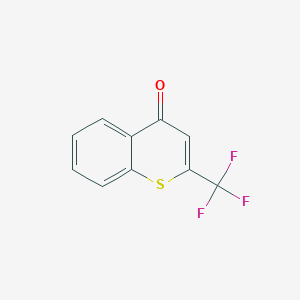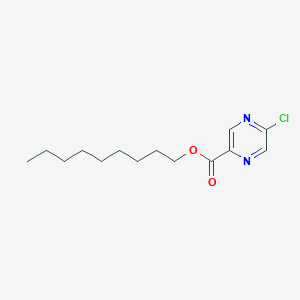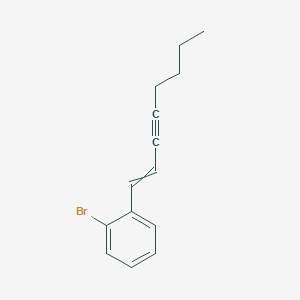
1-Bromo-2-(oct-1-en-3-yn-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(oct-1-en-3-yn-1-yl)benzene is an organic compound that features a benzene ring substituted with a bromine atom and an oct-1-en-3-yn-1-yl group. This compound is of interest due to its unique structure, which combines aromatic, alkenyl, and alkynyl functionalities, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-2-(oct-1-en-3-yn-1-yl)benzene can be synthesized through various methods. One common approach involves the bromination of 2-(oct-1-en-3-yn-1-yl)benzene. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron (Fe) or light to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-(oct-1-en-3-yn-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or alkoxides, through nucleophilic substitution reactions.
Oxidation Reactions: The alkenyl and alkynyl groups can be oxidized to form epoxides or diketones.
Reduction Reactions: The compound can be reduced to form alkanes or alkenes using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous or organic solvents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: Formation of 2-(oct-1-en-3-yn-1-yl)aniline or 2-(oct-1-en-3-yn-1-yl)phenol.
Oxidation: Formation of 2-(oct-1-en-3-yn-1-yl)benzene-1,2-diol.
Reduction: Formation of 2-(oct-1-en-3-yn-1-yl)benzene or 2-(oct-1-en-3-yn-1-yl)cyclohexane.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(oct-1-en-3-yn-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(oct-1-en-3-yn-1-yl)benzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the alkenyl and alkynyl groups can undergo addition reactions with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, affecting biological pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3-(prop-2-yn-1-yloxy)benzene: Similar structure but with a prop-2-yn-1-yloxy group instead of an oct-1-en-3-yn-1-yl group.
1-Bromo-2,3-diphenyl-2-cyclopropen-1-yl)benzene: Contains a cyclopropenyl group, making it structurally distinct.
Uniqueness
1-Bromo-2-(oct-1-en-3-yn-1-yl)benzene is unique due to its combination of aromatic, alkenyl, and alkynyl functionalities. This structural diversity allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and a versatile tool in scientific research.
Eigenschaften
CAS-Nummer |
153140-77-3 |
|---|---|
Molekularformel |
C14H15Br |
Molekulargewicht |
263.17 g/mol |
IUPAC-Name |
1-bromo-2-oct-1-en-3-ynylbenzene |
InChI |
InChI=1S/C14H15Br/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15/h7-12H,2-4H2,1H3 |
InChI-Schlüssel |
VDJJCKRLIVSEQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CC=CC1=CC=CC=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,4'-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol)](/img/structure/B14275940.png)
![Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14275947.png)
![Benz[3,4]anthra[2,1-b]oxepin](/img/structure/B14275955.png)
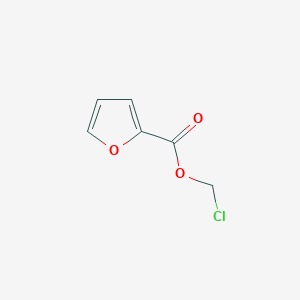
![Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate](/img/structure/B14275974.png)
![Benzo[b]thiophene-6-ethanol, 5-nitro-](/img/structure/B14275982.png)
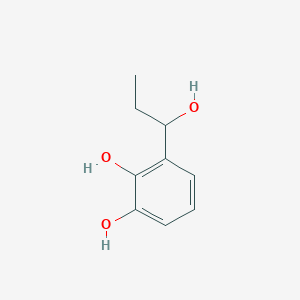
![7,8-Bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14275991.png)
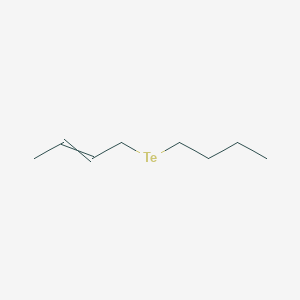
![{1-Hydroxy-3-[methyl(4-phenylbutyl)amino]propane-1,1-diyl}bis(phosphonic acid)](/img/structure/B14276006.png)
